molecular formula C10H9NO3 B8488523 3-Benzo[1,3]dioxol-5-yl-acrylamide

3-Benzo[1,3]dioxol-5-yl-acrylamide

Cat. No.: B8488523
M. Wt: 191.18 g/mol
InChI Key: MUUVUPIRNSULQW-UHFFFAOYSA-N
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Description

3-Benzo[1,3]dioxol-5-yl-acrylamide, also known as (2E)-3-(1,3-benzodioxol-5-yl)acrylamide (CAS 5813-92-3), is a cinnamamide derivative featuring a benzo[1,3]dioxole (methylenedioxyphenyl) substituent. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.19 g/mol and a logP (octanol/water partition coefficient) of 1.40, indicating moderate hydrophobicity . The compound is synthesized via hydrolysis of methyl ester precursors followed by amidation (e.g., using thionyl chloride and amines) . It serves as a key intermediate in medicinal chemistry, particularly in the design of estrogen receptor ligands and antimicrobial agents .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)prop-2-enamide

InChI

InChI=1S/C10H9NO3/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H2,11,12)

InChI Key

MUUVUPIRNSULQW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Acrylamide Derivatives

The benzo[1,3]dioxol-5-yl-acrylamide scaffold is modified by varying substituents on the acrylamide nitrogen or the benzene ring. Key derivatives include:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number LogP Applications/Notes References
(2E)-3-(1,3-Benzodioxol-5-yl)acrylamide C₁₀H₉NO₃ 191.19 –NH₂ 5813-92-3 1.40 Research intermediate
N,N-Dimethyl derivative C₁₂H₁₃NO₃ 219.24 –N(CH₃)₂ 124778-00-3 Synthetic intermediate
N,N-Diethyl derivative (1b) C₁₄H₁₇NO₃ 247.29 –N(C₂H₅)₂ Antimicrobial studies
N,N-Diphenyl derivative (FL-no:16.135) C₂₀H₁₇NO₃ 327.35 –N(C₆H₅)₂ 1309389-73-8 Food flavoring agent (98% purity)
N-(2,4-Dimethoxyphenyl) derivative C₁₈H₁₇NO₅ 327.33 –N-(2,4-(OCH₃)₂C₆H₃) 298215-63-1 Pharmacological screening
Bis(benzo[1,3]dioxol-5-yl) analog C₁₇H₁₂NO₅ 310.28 –N-(benzo[1,3]dioxol-5-yl) 1056639-88-3 Specialty chemical (lab use)

Key Findings and Trends

Impact of N-Substituents: Alkyl groups (e.g., –N(CH₃)₂, –N(C₂H₅)₂) increase molecular weight and hydrophobicity, enhancing membrane permeability. These derivatives are intermediates in drug synthesis . Aryl groups (e.g., –N(C₆H₅)₂) significantly elevate molecular weight and steric bulk.

Stereochemical Considerations: The E-isomer (trans configuration) is predominant in bioactive derivatives, while the Z-isomer is a minor impurity (<3%) in commercial batches .

Impurities and Safety: Common impurities include 3,4-(methylenedioxy)cinnamic acid (≤3%), a hydrolysis byproduct, and residual solvents. EFSA evaluations emphasize the absence of genotoxic risks in the diphenyl derivative at intended exposure levels .

Synthetic Pathways :

  • Step 1 : Hydrolysis of methyl 3-benzo[1,3]dioxol-5-yl-acrylate (13) with NaOH yields trans-3-benzo[1,3]dioxol-5-yl-acrylic acid (14) (99% yield) .
  • Step 2 : Reaction with thionyl chloride forms the acyl chloride (15), which is coupled with amines (e.g., dimethylamine, diphenylamine) to generate target acrylamides .

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